molecular formula C9H16O2 B14073550 (2S)-2-hydroxynon-8-en-4-one

(2S)-2-hydroxynon-8-en-4-one

Cat. No.: B14073550
M. Wt: 156.22 g/mol
InChI Key: GVOHZIYLZKTBHQ-QMMMGPOBSA-N
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Description

(2S)-2-hydroxynon-8-en-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxynon-8-en-4-one typically involves the use of organic reagents and catalysts. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxynon-8-en-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Formation of 2-ketonon-8-en-4-one.

    Reduction: Formation of 2-hydroxynonane.

    Substitution: Formation of 2-chloronon-8-en-4-one.

Scientific Research Applications

(2S)-2-hydroxynon-8-en-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxynon-8-en-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and double bond play crucial roles in these interactions, affecting the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxydec-8-en-4-one
  • (2S)-2-hydroxyhept-8-en-4-one
  • (2S)-2-hydroxyhex-8-en-4-one

Uniqueness

(2S)-2-hydroxynon-8-en-4-one is unique due to its specific chain length and the position of the hydroxyl group and double bond

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2S)-2-hydroxynon-8-en-4-one

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8,10H,1,4-7H2,2H3/t8-/m0/s1

InChI Key

GVOHZIYLZKTBHQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)CCCC=C)O

Canonical SMILES

CC(CC(=O)CCCC=C)O

Origin of Product

United States

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